Home > Products > Screening Compounds P131492 > Ralfinamide mesylate
Ralfinamide mesylate -

Ralfinamide mesylate

Catalog Number: EVT-15284811
CAS Number:
Molecular Formula: C18H23FN2O5S
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ralfinamide mesylate involves several methods, focusing on the purification and crystallization of its salts. A notable approach includes the use of solvents such as isopropanol or ethyl acetate during the crystallization process. The production methods aim to achieve high yields and purity levels while minimizing impurities with genotoxic effects .

A specific method described in patent literature outlines the preparation of crystalline anhydrous polymorphs from methanesulfonic acid and ralfinamide. The process emphasizes the importance of avoiding residual solvents that may act as precursors to impurities . This synthesis not only enhances the physicochemical properties of the compound but also facilitates its formulation into solid dosage forms suitable for modified release applications.

Molecular Structure Analysis

The molecular structure of ralfinamide mesylate can be visualized through its chemical formula and structural representation. The compound features a complex arrangement involving multiple functional groups that contribute to its pharmacological activity.

  • Chemical Formula: C17H19FN2O2C_{17}H_{19}FN_{2}O_{2}
  • Molar Mass: 302.349g/mol302.349\,g/mol
  • Structural Characteristics: The structure includes a fluorobenzyl moiety, which is critical for its interaction with biological targets.

The three-dimensional conformation can be modeled using software tools that allow visualization of its spatial arrangement, which is crucial for understanding its interaction with receptors and enzymes in biological systems.

Chemical Reactions Analysis

Ralfinamide mesylate undergoes various chemical reactions that are significant for its pharmacological activity. Key reactions include:

  • Salt Formation: The conversion of ralfinamide to its mesylate form involves the reaction with methanesulfonic acid, enhancing solubility and bioavailability.
  • Crystallization: The purification process includes crystallization techniques that help isolate the desired polymorphs free from impurities.
  • Degradation Studies: Understanding the stability of ralfinamide mesylate under different conditions is essential for assessing its shelf life and efficacy.

These reactions are critical in developing formulations that maintain the integrity and effectiveness of the drug throughout its shelf life.

Mechanism of Action

Ralfinamide mesylate exhibits a multimodal mechanism of action that allows it to target multiple pathways involved in pain modulation:

  1. Voltage-Gated Sodium Channel Blockade: By inhibiting specific sodium channels (e.g., Na_v1.7), ralfinamide reduces neuronal excitability and subsequent pain signaling.
  2. Calcium Channel Modulation: Inhibition of N-type calcium channels decreases neurotransmitter release at synapses involved in pain transmission.
  3. N-Methyl-D-Aspartate Receptor Antagonism: This action mitigates excitatory neurotransmission associated with pain pathways.
  4. Monoamine Oxidase B Inhibition: This contributes to increased levels of monoamines that play a role in mood regulation and pain perception.

This multifaceted approach provides a comprehensive strategy for managing various pain conditions effectively .

Physical and Chemical Properties Analysis

Ralfinamide mesylate possesses several physical and chemical properties that are relevant for its pharmaceutical applications:

  • Appearance: It is typically found as a white to off-white crystalline powder.
  • Solubility: The compound is freely soluble in water, methanol, and dimethyl sulfoxide but shows limited solubility in ethanol and is practically insoluble in ethyl acetate .
  • Stability: Stability studies indicate that ralfinamide mesylate maintains integrity under specified storage conditions, making it suitable for formulation development.

These properties are essential for determining the appropriate dosage forms and routes of administration.

Applications

Ralfinamide mesylate is primarily investigated for scientific uses in treating neuropathic pain and other pain syndromes. Its unique pharmacological profile makes it a candidate for:

  • Pain Management: Particularly effective in conditions such as post-operative dental pain and chronic neuropathic pain.
  • Research Applications: Its mechanism provides insights into multi-target strategies for analgesia, contributing to broader research on pain pathways and treatment modalities.
Synthesis and Industrial Production Methodologies

Stereoselective Synthesis of (2S)-Enantiomeric Form

The chiral integrity of ralfinamide mesylate ((2S)-2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]propanamide methanesulfonate) is maintained through a chiral pool approach utilizing L-alaninamide hydrochloride as the stereochemical source. The synthesis employs a Schiff base intermediate formed via condensation between 4-((2-fluorobenzyl)oxy)benzaldehyde and L-alaninamide hydrochloride under mild basic conditions (triethylamine/methanol). This intermediate undergoes stereospecific reduction using sodium cyanoborohydride (NaBH₃CN) or potassium borohydride (KBH₄) in methanol, preserving the S-configuration with >99% enantiomeric excess (ee) [5] [7]. Alternative routes involving catalytic hydrogenation (Pd/C) exist but risk residual metal contamination and reduced stereoselectivity. The reductive amination step is conducted at 0-5°C to minimize racemization, with KBH₄ demonstrating superior stereochemical outcomes (96% yield, 99.04% HPLC purity) compared to NaBH₄ [5] [7]. Post-reduction, the free base is isolated via water-mediated crystallization, ensuring minimal epimerization.

Table 1: Comparative Analysis of Stereoselective Methods

MethodReducing AgentSolvent SystemYield (%)Enantiomeric Excess (%)
Reductive AminationKBH₄Methanol96.0>99.5
Catalytic HydrogenationPd/C (H₂)Ethanol88.298.7
Borane Complex ReductionNaBH₃CNMethanol/Tetrahydrofuran92.599.2

Process Optimization for Minimizing Genotoxic Impurities

Genotoxic impurities (GTIs) pose critical challenges in ralfinamide production, primarily arising from alkyl sulfonate esters (e.g., methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS)) formed during salt formation with methanesulfonic acid. These are classified as potential mutagens requiring strict control (<1 ppm) under ICH M7 guidelines [6] [10]. Process optimization employs three key strategies:

  • Temperature-Controlled Salt Formation: Mesylation at ≤5°C in ethyl acetate suppresses ester formation by minimizing acid-alcohol interactions [2] [6].
  • n-Heptane Washing: Crude 4-((2-fluorobenzyl)oxy)benzaldehyde (etherification intermediate) is treated with n-heptane to extract regioisomeric impurities (e.g., 3-((2-fluorobenzyl)oxy)benzaldehyde) and di-alkylated byproducts (e.g., 3-(2-fluorobenzyl)-4-((2-fluorobenzyl)oxy)benzaldehyde) to <0.03% [10].
  • Reactive Quenching: Post-crystallization residues are treated with aqueous bicarbonate to hydrolyze residual sulfonate esters [6].

These steps reduce GTIs to undetectable levels (<0.001%) in the final drug substance, validated by GC-MS and LC-MS/MS [6] [10].

Table 2: Key Genotoxic Impurities and Mitigation Strategies

ImpurityOriginControl StrategyAcceptance Limit
Methyl Methanesulfonate (MMS)Methanesulfonic acid + MethanolLow-temperature mesylation; Ethyl acetate solvent<1 ppm
3-(2-Fluorobenzyl)-4-((2-fluorobenzyl)oxy)benzaldehydeOver-alkylation during etherificationn-Heptane wash; Recrystallization<0.03% w/w
Ethyl Methanesulfonate (EMS)Methanesulfonic acid + EthanolSolvent substitution (methanol-free processes)<1 ppm

Solvent Systems and Reaction Conditions in Large-Scale Production

Industrial production employs telescoped processes with carefully selected solvents to maximize yield and purity:

  • Etherification: 4-hydroxybenzaldehyde and 1-(chloromethyl)-2-fluorobenzene react in isopropanol with K₂CO₃/KI (70–80°C, 4 h), avoiding genotoxic toluene. Post-reaction, water addition precipitates the aldehyde (yield: 86.2%, purity: 99.82%) [5] [10].
  • Reductive Amination: Methanol is preferred for KBH₄-mediated reduction due to its low boiling point (ease of removal) and minimal epimerization risk. Post-reduction concentration yields the free base [5] [7].
  • Mesylation: Ethyl acetate facilitates high-yield salt formation (≥95%) at low temperatures (0–5°C), suppressing ester byproducts. Its low water solubility aids crystallization [2] [6].
  • Final Recrystallization: Ethanol-water (3:1 v/v) ensures optimal solubility-temperature gradient, enabling >99.95% purity [5] [6].

Critical process parameters include stoichiometry (1:1.05 aldehyde:aminopropanamide), KBH₄ excess (6 eq), and cooling rates during crystallization (0.5°C/min) [5] [7].

Table 4: Solvent Roles in Industrial-Scale Synthesis

Reaction StepPrimary SolventFunctionAlternative Solvents
EtherificationIsopropanolDissolves K₂CO₃; Minimizes polyalkylationEthanol; Acetonitrile
Reductive AminationMethanolKBH₄ stability; Facile evaporationEthanol; Tetrahydrofuran
Salt FormationEthyl AcetateLow-temperature solubility; Low GTI formationAcetone; 2-Propanol
RecrystallizationEthanol-WaterImpurity rejection; Crystal habit controlMethanol-Water; Acetonitrile-Water

Analytical Methodologies for Impurity Profiling and Quality Assurance

Comprehensive impurity control leverages orthogonal analytical techniques:

  • Chiral HPLC (Chiralpak AD-H column, n-hexane:ethanol:diethylamine 85:15:0.1 v/v) quantifies enantiomeric purity (S-isomer >99.5%), detecting ≤0.1% R-enantiomer [4] [6].
  • GC-MS Headspace Analysis identifies volatile GTIs (MMS, EMS) with LOD 0.1 ppm and LOQ 0.3 ppm using a DB-624 capillary column [6] [10].
  • Residual Solvent Testing follows ICH Q3C guidelines via GC-FID, detecting acetone (<500 ppm), methanol (<3000 ppm), and heptane (<500 ppm) [4].
  • ¹H-NMR Spectroscopy (DMSO-d₆) confirms structural integrity and quantifies methanesulfonate counterion stoichiometry (1:1 ratio) [6] [8].
  • Stability-Indicating Methods: Forced degradation (heat, acid, base, oxidation) with HPLC-UV (C18 column, 0.1% H₃PO₄/acetonitrile) resolves degradants (e.g., hydrolyzed amide, oxidized benzaldehyde) [4] [6].

These methods ensure compliance with pharmacopeial standards (e.g., USP, EP) for residual solvents (<5000 ppm total), GTIs (<1 ppm), and chiral purity (>99.0%).

Table 5: Specifications for Key Quality Attributes

ParameterAnalytical MethodAcceptance CriterionReference Standard
Enantiomeric PurityChiral HPLCR-Enantiomer ≤0.15%USP Ralfinamide RS
Genotoxic Impurities (GTIs)GC-MSIndividual alkyl sulfonates ≤1 ppmEP Methanesulfonate RS
Residual SolventsGC-FIDClass 2 solvents ≤5000 ppm totalICH Q3C
Assay (HPLC-UV)Reverse-Phase HPLC98.5–101.5%USP Ralfinamide Mesylate RS

Properties

Product Name

Ralfinamide mesylate

IUPAC Name

2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid

Molecular Formula

C18H23FN2O5S

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)

InChI Key

CHQVNINIGBRKGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.